N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-chloro-2-nitrobenzamide
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Overview
Description
“N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-chloro-2-nitrobenzamide” is a compound that belongs to the benzothiazole class . Benzothiazoles are aromatic heterocyclic compounds that have been extensively studied for their diverse biological activities .
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives, including “N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-chloro-2-nitrobenzamide”, consists of a 5-membered 1,3-thiazole ring fused to a benzene ring . The nine atoms of the bicycle and the attached substituents are coplanar .Scientific Research Applications
Anti-Tubercular Activity
Benzothiazole-based compounds have been synthesized and studied for their anti-tubercular activity . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs . The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .
Anti-Bacterial Activity
Benzothiazole derivatives have been reported to possess anti-bacterial properties . Changes in the functional group at the 2nd position of the benzothiazole scaffold can induce a significant change in the biological activity of the compounds .
Anti-Fungal Activity
Benzothiazole derivatives have also been reported to show anti-fungal activities . The 2nd position of the benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry .
Anti-Oxidant Activity
Benzothiazole derivatives have been reported to possess anti-oxidant properties . The carbon at the 2nd position is the most active site from a synthetic and medicinal point of view .
Anti-Microbial Activity
Benzothiazole derivatives have been reported to possess anti-microbial properties . As per the structure-activity relationship, changes in the functional group at the 2nd position induce a significant change in the biological activity of the compounds .
Anti-Proliferative Activity
Benzothiazole derivatives have been reported to possess anti-proliferative properties . Numerous biologically potent molecules containing 2-substituted benzothiazole scaffolds have enormous biological applications .
Anti-Convulsant Activity
Benzothiazole derivatives have been reported to possess anti-convulsant properties . The 2nd position of the benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry .
Anti-Inflammatory Activity
Benzothiazole derivatives have been reported to possess anti-inflammatory properties . The carbon at the 2nd position is the most active site from a synthetic and medicinal point of view .
Mechanism of Action
properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-chloro-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClN3O3S/c21-12-9-10-17(24(26)27)14(11-12)19(25)22-15-6-2-1-5-13(15)20-23-16-7-3-4-8-18(16)28-20/h1-11H,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKRMZTUGNCHQCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=C(C=CC(=C4)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-chloro-2-nitrobenzamide |
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